Numidargistat

Descripción general

Descripción

CB-1158, también conocido como numidargistat, es un inhibidor de molécula pequeña potente, selectivo y biodisponible por vía oral de la enzima arginasa. La arginasa es una enzima inmunosupresora secretada por células mieloides que infiltran el tumor, que agota el aminoácido arginina, un nutriente necesario para la proliferación de las células T y las células asesinas naturales. Al inhibir la arginasa, CB-1158 tiene como objetivo aliviar la inmunosupresión y mejorar la actividad de las células inmunitarias en el microambiente tumoral .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para CB-1158 son propietarias y no se divulgan públicamente en detalle. Se sabe que CB-1158 se sintetiza a través de una serie de reacciones químicas que dan como resultado un inhibidor de arginasa potente y selectivo. Los métodos de producción industrial implican la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

CB-1158 principalmente experimenta reacciones de inhibición con la enzima arginasa. Se ha demostrado que inhibe tanto la arginasa 1 humana recombinante como la arginasa 2 con alta potencia. Las constantes de inhibición (IC50) para la arginasa 1 y la arginasa 2 son 98 nM y 296 nM, respectivamente . El principal producto formado a partir de estas reacciones es la inhibición de la actividad de la arginasa, lo que lleva a niveles elevados de arginina en el microambiente tumoral .

Aplicaciones Científicas De Investigación

Se ha demostrado que bloquea la supresión inmunitaria mediada por células mieloides en el microambiente tumoral, lo que mejora la proliferación y actividad de las células T y las células asesinas naturales . En estudios preclínicos, CB-1158 demostró actividad antitumoral como agente único y en combinación con otras terapias, como inhibidores de puntos de control, terapia de células T adoptivas, terapia de células asesinas naturales adoptivas y agentes quimioterapéuticos como gemcitabina . Estos hallazgos sugieren que CB-1158 puede ser una terapia eficaz para múltiples tipos de cáncer y podría mejorar las respuestas clínicas cuando se combina con tratamientos estándar .

Mecanismo De Acción

CB-1158 ejerce sus efectos inhibiendo la enzima arginasa, que es secretada por células mieloides que infiltran el tumor. La arginasa agota el aminoácido arginina, que es esencial para la proliferación de las células T y las células asesinas naturales. Al inhibir la arginasa, CB-1158 aumenta los niveles de arginina en el microambiente tumoral, lo que mejora la proliferación y actividad de las células inmunitarias . Este cambio en el panorama inmunitario hacia un entorno proinflamatorio ayuda a contrarrestar la evasión inmunitaria mediada por células mieloides y reduce el crecimiento tumoral .

Comparación Con Compuestos Similares

CB-1158 es único en su inhibición potente y selectiva de la arginasa. Otros compuestos similares incluyen inhibidores de otras enzimas inmunosupresoras, como inhibidores de la indoleamina 2,3-dioxigenasa (IDO) e inhibidores de la triptófano 2,3-dioxigenasa (TDO). CB-1158 se dirige específicamente a la arginasa, lo que lo convierte en un inhibidor de arginasa oral de primera clase . Esta especificidad y potencia distinguen a CB-1158 de otros agentes inmunoterapéuticos y resaltan su potencial como un nuevo tratamiento contra el cáncer .

Actividad Biológica

Numidargistat, also known as CB-1158 or INCB001158, is a boronic acid derivative that functions primarily as an arginase inhibitor . Its biological activity has garnered significant attention due to its potential role in cancer immunotherapy, particularly in modulating the tumor microenvironment (TME) by inhibiting arginase 1 (ARG1). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical findings, and implications for cancer treatment.

This compound selectively inhibits arginase 1 , an enzyme that catalyzes the hydrolysis of L-arginine to urea and ornithine. This process depletes L-arginine levels in the TME, which is critical for T cell function and proliferation. By inhibiting ARG1, this compound aims to restore L-arginine availability, thereby enhancing anti-tumor immune responses.

Key Mechanisms:

- Inhibition of Immunosuppression : By blocking ARG1 activity, this compound counteracts the immunosuppressive effects typically exerted by tumors.

- Restoration of T Cell Function : Increased levels of L-arginine can enhance T cell activation and proliferation, potentially improving the efficacy of immune checkpoint inhibitors.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates a low volume of distribution and a short half-life (approximately 6 hours), necessitating twice-daily administration. Its intracellular activity has been measured with an IC50 ranging from 32 to 139 µmol/L , indicating moderate potency against ARG1 .

| Parameter | Value |

|---|---|

| Chemical Formula | C11H22BN3O5 |

| Role | Arginase Inhibitor |

| IC50 (Intracellular) | 32–139 µmol/L |

| Half-life | ~6 hours |

| Administration Frequency | Twice daily |

Clinical Findings

This compound has been evaluated in several clinical trials, particularly in combination with pembrolizumab, a PD-1 inhibitor. Early results from phase I studies indicate:

- Monotherapy Efficacy : A partial response was observed in 27% of patients treated with this compound alone.

- Combination Therapy Efficacy : When combined with pembrolizumab, the response rate increased to 37% , with overall response rates rising from 3% in monotherapy to 7% in combination therapy.

- Progression-Free Survival : The progression-free survival rate at 6 months was notably higher compared to pembrolizumab alone .

Case Studies

Recent studies have highlighted the effectiveness of this compound in specific cancer types:

- Colorectal Carcinoma : Patients exhibited moderate responses when treated with this compound, suggesting its potential utility in this malignancy.

- Pancreatic Cancer : The involvement of ARG2 in pancreatic cancer metabolism has prompted investigations into dual inhibition strategies that include this compound .

Challenges and Future Directions

Despite promising results, challenges remain regarding the selectivity and potency of arginase inhibitors like this compound. Current research emphasizes:

- Need for Dual Inhibitors : The development of compounds that can inhibit both ARG1 and ARG2 may provide broader therapeutic benefits.

- Balancing Efficacy and Toxicity : Achieving effective inhibition while minimizing hepatotoxicity is crucial for advancing arginase inhibitors into broader clinical use .

Propiedades

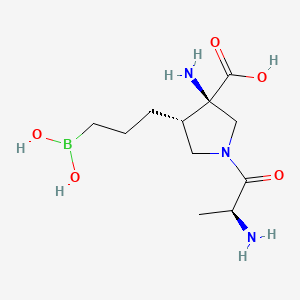

IUPAC Name |

(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJLMZYUGLJBSO-LAEOZQHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095732-06-0 | |

| Record name | Numidargistat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095732060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CB-1158 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NUMIDARGISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFD73D535A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.